N-(4-Fluorobenzyl)ethanamine hydrochloride

Beschreibung

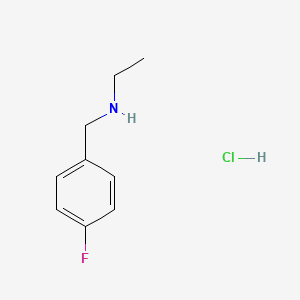

N-(4-Fluorobenzyl)ethanamine hydrochloride is a secondary amine derivative characterized by a 4-fluorobenzyl group attached to an ethanamine backbone, with a hydrochloride salt enhancing its stability and solubility. This compound is primarily utilized in research settings for pharmacological and synthetic chemistry studies.

Eigenschaften

IUPAC Name |

N-[(4-fluorophenyl)methyl]ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN.ClH/c1-2-11-7-8-3-5-9(10)6-4-8;/h3-6,11H,2,7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZUXVVXBQUURFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=CC=C(C=C1)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Alkylation of Ethylamine with 4-Fluorobenzyl Halides

A primary method involves the nucleophilic substitution of 4-fluorobenzyl halides (X = Cl, Br) with ethylamine. The reaction proceeds via a two-step mechanism:

Reaction Scheme:

- $$ \text{4-Fluorobenzyl-X} + \text{CH₃CH₂NH₂} \rightarrow \text{N-(4-Fluorobenzyl)ethanamine} + \text{HX} $$

- $$ \text{N-(4-Fluorobenzyl)ethanamine} + \text{HCl} \rightarrow \text{this compound} $$

Key parameters:

- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)

- Temperature: 0–25°C for controlled reactivity

- Base: Triethylamine (TEA) to neutralize HX byproduct

Optimization Challenges:

- Competing over-alkylation may occur without stoichiometric control.

- Halide reactivity order: Br > Cl (requires longer reaction times for Cl derivatives).

Reductive Amination of 4-Fluorobenzaldehyde

An alternative route employs reductive amination between 4-fluorobenzaldehyde and ethylamine:

Reaction Scheme:

$$ \text{4-Fluorobenzaldehyde} + \text{CH₃CH₂NH₂} \xrightarrow{\text{NaBH₄}} \text{N-(4-Fluorobenzyl)ethanamine} $$

Conditions:

- Reducing Agents: Sodium borohydride (NaBH₄) or cyanoborohydride (NaBH₃CN)

- Solvent: Methanol or ethanol

- pH: Maintained at 6–7 using acetic acid

Advantages:

- Avoids handling hazardous benzyl halides.

- Higher atom economy compared to alkylation.

Catalytic Hydrogenation of Nitriles

A less common but viable method involves hydrogenation of 4-fluorobenzyl cyanide derivatives:

Reaction Scheme:

$$ \text{4-Fluorobenzyl cyanide} + \text{H₂} \xrightarrow{\text{Pd/C}} \text{N-(4-Fluorobenzyl)ethanamine} $$

Parameters:

Limitations:

- Requires specialized equipment for hydrogenation.

- Risk of over-reduction to primary amine.

Salt Formation and Purification

The free base is converted to the hydrochloride salt through acid-base reaction:

Procedure:

- Dissolve N-(4-Fluorobenzyl)ethanamine in anhydrous diethyl ether.

- Bubble dry HCl gas through the solution until precipitation completes.

- Filter and recrystallize from ethanol/ether mixture.

Purity Control:

- Melting Point: 192–194°C (literature range)

- HPLC: >98% purity (C18 column, 0.1% TFA in water/acetonitrile)

Comparative Analysis of Synthetic Methods

| Method | Yield (%)* | Purity (%) | Key Advantage | Major Limitation |

|---|---|---|---|---|

| Alkylation | 65–75 | 95–97 | Straightforward scalability | Halide handling requirements |

| Reductive Amination | 70–80 | 97–99 | Mild conditions | pH sensitivity |

| Hydrogenation | 50–60 | 90–93 | No halide byproducts | Equipment intensity |

*Theoretical yields based on analogous reactions.

Mechanistic Insights and Side Reactions

Alkylation Pathway Byproducts

Reductive Amination Side Products

- Imine Intermediates: Partial reduction leads to imine accumulation.

- Resolution: Optimize NaBH₄ stoichiometry (1.2–1.5 equiv).

Analytical Characterization

Spectroscopic Data:

- ¹H NMR (D₂O): δ 7.25–7.15 (m, 2H, ArH), 6.95–6.85 (m, 2H, ArH), 3.75 (s, 2H, CH₂N), 2.65 (q, 2H, J = 7.2 Hz, NCH₂), 1.15 (t, 3H, J = 7.2 Hz, CH₃).

- IR (KBr): 2500–2700 cm⁻¹ (NH⁺ stretch), 1605 cm⁻¹ (C-F aromatic bend).

Industrial-Scale Considerations

Process Intensification:

Regulatory Compliance:

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-Fluorobenzyl)ethanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Substitution: The fluorine atom on the benzyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used for substitution reactions.

Major Products Formed

Oxidation: Formation of 4-fluorobenzaldehyde or 4-fluorobenzyl alcohol.

Reduction: Formation of 4-fluorobenzylamine or 4-fluorobenzyl alcohol.

Substitution: Formation of various substituted benzyl derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmacological Studies

N-(4-Fluorobenzyl)ethanamine hydrochloride has been investigated for its pharmacological properties, particularly its effects on the central nervous system. Research indicates that compounds with similar structures can act as selective serotonin reuptake inhibitors (SSRIs), suggesting potential applications in treating depression and anxiety disorders.

- Case Study : A study examining the binding affinity of N-(4-Fluorobenzyl)ethanamine derivatives to serotonin receptors demonstrated significant interaction, indicating potential antidepressant properties .

Neurotransmitter Modulation

The compound has been studied for its ability to modulate neurotransmitter systems, particularly those involving serotonin and norepinephrine pathways. This modulation is crucial for developing treatments for mood disorders.

- Research Findings : In vitro studies showed that this compound could effectively increase serotonin levels in neuronal cultures, supporting its role as a potential therapeutic agent for mood regulation .

Analytical Chemistry

This compound is utilized as a standard reference material in analytical chemistry, particularly in mass spectrometry and chromatography. Its unique properties allow researchers to calibrate instruments and validate methods for detecting related compounds.

- Application Example : The compound has been employed in liquid chromatography-mass spectrometry (LC-MS) to analyze metabolic pathways of structurally related substances, enhancing the understanding of drug metabolism .

Comprehensive Data Table

Wirkmechanismus

The mechanism of action of N-(4-Fluorobenzyl)ethanamine hydrochloride involves its interaction with neurotransmitter systems in the brain. It is believed to act as a releasing agent for monoamine neurotransmitters, such as serotonin, dopamine, and norepinephrine. This interaction leads to increased levels of these neurotransmitters in the synaptic cleft, resulting in enhanced neurotransmission and psychoactive effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

The following table summarizes key structural analogs, their molecular properties, and functional differences:

Structural Modifications and Functional Implications

Aromatic Substituents

- 4-Fluorobenzyl vs. 4-Methoxybenzyl : The substitution of fluorine (electron-withdrawing) with methoxy (electron-donating) groups alters electronic density, impacting receptor binding. For example, 25B-NBOMe’s 4-bromo-2,5-dimethoxyphenyl group enhances 5-HT2A affinity (~100x potency over serotonin).

- Halogen Effects: Fluorine in the main compound likely improves metabolic stability and bioavailability compared to non-halogenated analogs.

Backbone Variations

- Ethanamine vs.

- Methylthio and Thiazole Groups : The insecticidal derivative (15e) incorporates a methylthio group and chlorothiazole, enabling interactions with insect acetylcholinesterase.

Biologische Aktivität

N-(4-Fluorobenzyl)ethanamine hydrochloride is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article presents a detailed overview of its biological activity, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of phenylmethylamines, characterized by the presence of a fluorobenzyl group attached to an ethanamine backbone. The fluorine atom enhances the compound's lipophilicity and may influence its interaction with biological targets.

Biological Activity Overview

The biological activities of this compound have been explored in various studies, particularly focusing on its role as a potential inhibitor of key enzymes and receptors involved in several physiological processes.

1. Inhibition of Tyrosinase

Tyrosinase (TYR) is a critical enzyme involved in melanin biosynthesis, making it a target for treating hyperpigmentation disorders. N-(4-Fluorobenzyl)ethanamine derivatives have shown promising inhibitory effects on TYR activity.

- Case Study : A study evaluated several 4-fluorobenzylpiperazine derivatives for their tyrosinase inhibitory activity. The compound exhibited low micromolar IC50 values, indicating significant potency against TYR. Notably, the derivative with the 4-fluorobenzyl moiety demonstrated competitive inhibition without cytotoxic effects on B16F10 melanoma cells .

| Compound | IC50 (μM) | Remarks |

|---|---|---|

| N-(4-Fluorobenzyl)ethanamine | 17.76 ± 0.18 | Reference compound |

| Derivative 1 | 2.96 ± 0.34 | Enhanced potency |

| Derivative 2 | 40.43 ± 0.27 | Least effective |

2. Anticancer Activity

Research has indicated that various derivatives of N-(4-Fluorobenzyl)ethanamine exhibit anticancer properties by inducing apoptosis in cancer cell lines.

- Case Study : A derivative was tested against multiple cancer cell lines, showing significant cytotoxicity with IC50 values ranging from 92.4 μM to lower concentrations depending on structural modifications . The mechanism appears to involve disruption of cell cycle progression and induction of apoptosis.

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| HeLa (cervical cancer) | 92.4 | Apoptosis induction |

| Caco-2 (colon adenocarcinoma) | 85.0 | Cell cycle arrest |

| H9c2 (cardiac myoblasts) | 75.5 | Cytotoxic effects |

3. Antimicrobial Activity

N-(4-Fluorobenzyl)ethanamine derivatives have also been assessed for their antimicrobial properties against various bacterial strains.

- Findings : Studies demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics against pathogens such as E. coli and S. aureus. The results suggest potential applications in treating bacterial infections .

Mechanistic Insights

The binding interactions between N-(4-Fluorobenzyl)ethanamine and its biological targets have been elucidated through molecular docking studies:

- Tyrosinase Binding : Docking simulations revealed that the fluorobenzyl group fits well within the catalytic pocket of TYR, forming critical interactions with amino acid residues such as Val248 and Asn260 . This suggests that structural modifications can enhance binding affinity and inhibitory potency.

Q & A

Q. What are the optimal synthetic routes for N-(4-Fluorobenzyl)ethanamine hydrochloride in laboratory settings?

The synthesis typically involves reductive amination between 4-fluorobenzaldehyde and ethylamine, followed by hydrochloric acid salt formation. Key steps include:

- Inert atmosphere : Use nitrogen or argon to prevent oxidation of intermediates .

- Solvent selection : Polar aprotic solvents (e.g., THF, DCM) enhance reaction efficiency .

- Purification : Column chromatography or recrystallization improves purity (>95% by HPLC) .

- Yield optimization : Adjust molar ratios (e.g., 1.2:1 benzyl halide to ethylamine) and monitor reaction progress via TLC .

Q. How can researchers confirm the structural integrity of this compound?

Methodological characterization includes:

- NMR spectroscopy : ¹H NMR (δ ~2.7–3.1 ppm for ethylamine protons; δ ~4.3 ppm for benzyl-CH₂-N) and ¹³C NMR to confirm fluorine proximity (J-coupling analysis) .

- X-ray crystallography : Resolve bond angles and salt formation (Cl⁻ interaction with NH₃⁺) .

- Mass spectrometry : ESI-MS for molecular ion confirmation (e.g., [M+H]⁺ at m/z 212.1) .

Q. What strategies enhance the solubility and stability of this compound in aqueous buffers?

- Salt form : The hydrochloride salt increases water solubility (e.g., >50 mg/mL in PBS) .

- pH adjustment : Maintain solutions at pH 4–6 to prevent freebase precipitation .

- Lyophilization : Store as a lyophilized powder at -20°C to avoid hydrolysis .

Q. How do researchers assess purity and identify impurities in This compound?

- HPLC : Use a C18 column with UV detection (λ = 254 nm); retention time ~8.2 min .

- GC-MS : Detect volatile byproducts (e.g., unreacted benzaldehyde) .

- Elemental analysis : Confirm C, H, N, and Cl content within ±0.3% of theoretical values .

Q. What are the key stability considerations for long-term storage?

- Temperature : Store at -20°C in amber vials to prevent photodegradation .

- Moisture control : Use desiccants (e.g., silica gel) to avoid deliquescence .

- Stability assays : Conduct accelerated aging studies (40°C/75% RH for 4 weeks) to predict shelf life .

Advanced Research Questions

Q. How can structural analogs with varying substituents (e.g., 4-chloro vs. 4-fluoro) lead to data contradictions in biological assays?

- Electron-withdrawing effects : Fluorine’s electronegativity alters amine basicity, affecting receptor binding (e.g., lower pKa compared to chloro analogs) .

- Comparative assays : Test analogs in parallel using radioligand binding (e.g., serotonin receptors) to quantify substituent-driven affinity changes .

- Molecular modeling : DFT calculations to compare charge distribution and steric effects .

Q. What experimental designs are recommended for studying enantiomer-specific activity?

- Asymmetric synthesis : Use chiral catalysts (e.g., (R)-BINAP) to isolate enantiomers .

- Circular dichroism (CD) : Confirm enantiomeric excess (>98%) .

- In vitro assays : Compare (R)- and (S)-enantiomers in dopamine uptake inhibition studies .

Q. How can researchers resolve discrepancies in receptor binding data between in vitro and in vivo studies?

- Pharmacokinetic profiling : Measure plasma protein binding and BBB penetration (logP ~2.1) .

- Metabolite screening : Use LC-MS/MS to identify active metabolites (e.g., N-dealkylated products) .

- Dose-response curves : Adjust for species-specific metabolism (e.g., murine vs. primate models) .

Q. What methodologies quantify the compound’s stability in biological matrices (e.g., plasma, CSF)?

- Spiked recovery experiments : Add known concentrations to human plasma; analyze degradation via UPLC at 0, 24, and 48 hours .

- Enzymatic inhibition : Use EDTA or NaF to stabilize against esterase activity .

- Half-life calculation : Fit decay data to first-order kinetics (t₁/₂ ~3.5 hours in rat plasma) .

Q. How do fluorination patterns (e.g., mono- vs. di-fluoro) influence reactivity in derivatization reactions?

- Electrophilic substitution : Mono-fluoro derivatives show higher regioselectivity in nitration (para:ortho ratio ~10:1) .

- Nucleophilic displacement : Compare SN2 reactivity with thiols (e.g., 4-fluoro vs. 2,4-difluoro analogs) .

- Cross-coupling : Suzuki-Miyaura reactions with arylboronic acids (yield differences >20% between analogs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.